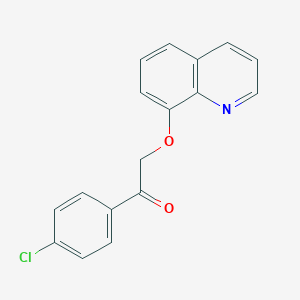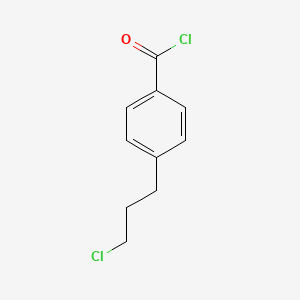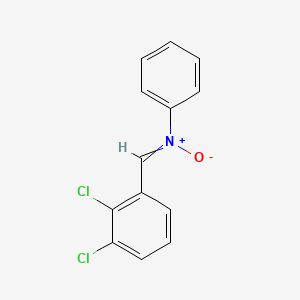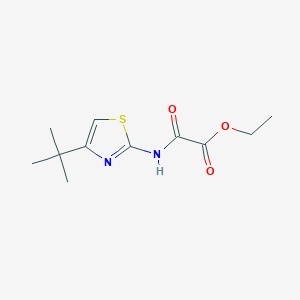![molecular formula C21H29N3O6 B8538650 tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate](/img/structure/B8538650.png)
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate
描述
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Allylamino Group: An allylamino group is introduced to the protected piperidine.
Protection of Allylamino Group: The allylamino group is then protected using a 4-nitrobenzyloxycarbonyl (NBOC) group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using automated reactors, optimizing reaction conditions (temperature, pressure, solvents), and purification techniques like chromatography.
化学反应分析
Types of Reactions
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving piperidine derivatives.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: Used in the production of various chemical products.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies.
相似化合物的比较
Similar Compounds
1-(tert-Butoxycarbonyl)-4-aminopiperidine: Similar structure but lacks the allylamino and nitrobenzyloxycarbonyl groups.
4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine: Similar but without the Boc protection on the piperidine ring.
Uniqueness
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is unique due to the combination of protective groups and functional groups, making it versatile for various chemical reactions and applications.
属性
分子式 |
C21H29N3O6 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-5-12-23(17-10-13-22(14-11-17)19(25)30-21(2,3)4)20(26)29-15-16-6-8-18(9-7-16)24(27)28/h5-9,17H,1,10-15H2,2-4H3 |
InChI 键 |
BYEJYUXYMNGEDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)




![8-Cyclohexyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8538617.png)


![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)

![1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE](/img/structure/B8538636.png)

